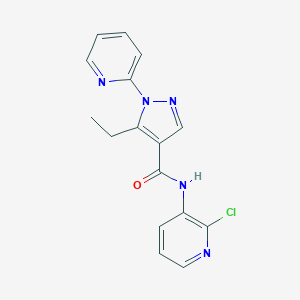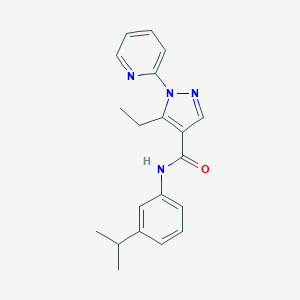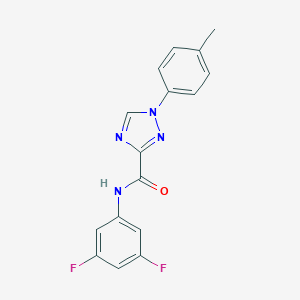
N-(3,5-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, commonly known as DFTZ, is a synthetic compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.
Mechanism of Action
The precise mechanism of action of DFTZ is not fully understood. However, it has been suggested that DFTZ exerts its anti-tumor effect by inhibiting the activity of various enzymes involved in DNA replication and cell cycle progression, including topoisomerase II and cyclin-dependent kinases. In addition, DFTZ has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses. Furthermore, DFTZ has been reported to inhibit the growth of bacteria by disrupting the cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects
DFTZ has been shown to possess several biochemical and physiological effects. In cancer, DFTZ has been reported to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes. Furthermore, DFTZ has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, DFTZ has been reported to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, DFTZ has been shown to possess anti-diabetic activity by regulating glucose metabolism and insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the major advantages of DFTZ is its broad-spectrum activity against various diseases, including cancer, inflammation, and infectious diseases. In addition, DFTZ has shown good bioavailability and pharmacokinetic properties in preclinical studies. However, one of the limitations of DFTZ is its poor solubility in water, which may limit its clinical application. Furthermore, the toxicity and safety profile of DFTZ have not been fully evaluated, which may pose a challenge in its clinical development.
Future Directions
There are several future directions for the research and development of DFTZ. One of the potential directions is to evaluate the efficacy and safety of DFTZ in clinical trials for various diseases, including cancer and inflammation. In addition, the optimization of the synthesis method and formulation of DFTZ may improve its solubility and bioavailability. Furthermore, the identification of the precise mechanism of action of DFTZ may facilitate the development of more potent and selective analogs. Moreover, the combination of DFTZ with other therapeutic agents may enhance its efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of DFTZ involves the reaction of 3,5-difluoroaniline and 4-methylphenylisocyanate in the presence of triethylamine and acetic acid. The product obtained is then treated with triazole and chloroacetyl chloride to yield DFTZ. The purity of the compound is confirmed by various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Scientific Research Applications
DFTZ has shown promising results in various preclinical studies as a potential therapeutic agent. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. In cancer, DFTZ has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It exerts its anti-tumor effect by inducing cell cycle arrest and apoptosis. In addition, DFTZ has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, DFTZ has been shown to possess antibacterial activity against both gram-positive and gram-negative bacteria.
properties
Molecular Formula |
C16H12F2N4O |
|---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
N-(3,5-difluorophenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H12F2N4O/c1-10-2-4-14(5-3-10)22-9-19-15(21-22)16(23)20-13-7-11(17)6-12(18)8-13/h2-9H,1H3,(H,20,23) |
InChI Key |
FUEMJLYJHMLQES-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC(=CC(=C3)F)F |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(difluoromethoxy)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278812.png)
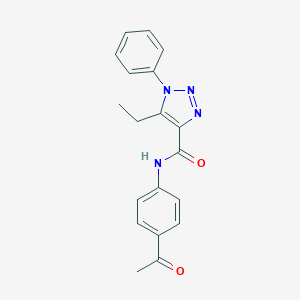
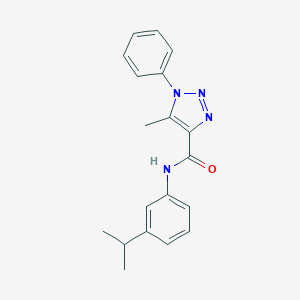
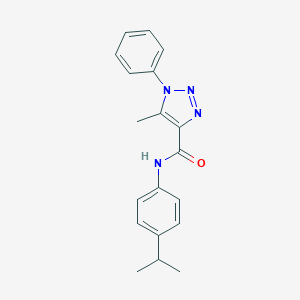
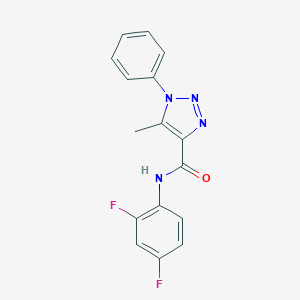
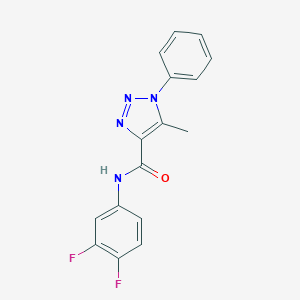
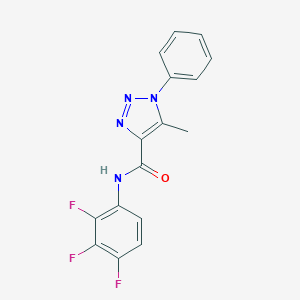
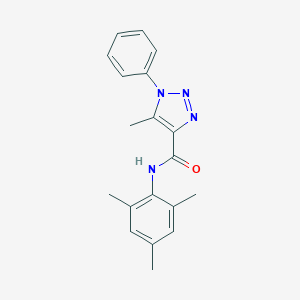
![5-methyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278825.png)
![N-[3-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278826.png)
![N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278830.png)
![5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278831.png)
